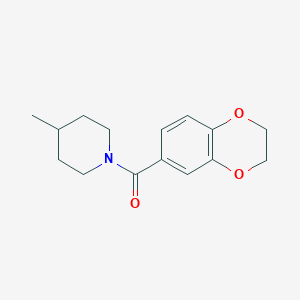

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine involves multiple steps, starting from basic carboxylic acids or alcohols and proceeding through heterocyclic formation and functional group modifications. Notably, compounds incorporating elements of piperidine and benzodioxin structures have been synthesized for their antibacterial properties and as acetylcholinesterase inhibitors, indicating a broad interest in this chemical framework for biological activity (Aziz‐ur‐Rehman et al., 2017; J. Contreras et al., 2001).

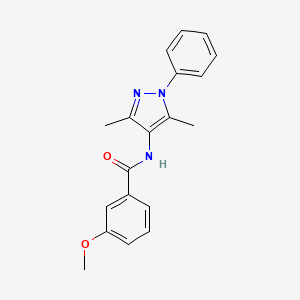

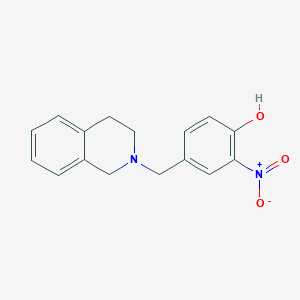

Molecular Structure Analysis

The molecular structure of compounds containing benzodioxin and piperidine moieties has been extensively studied, with the configuration and substituent effects playing a significant role in their biological activity and chemical properties. Studies include detailed spectral analysis and structural elucidation, employing techniques such as IR, NMR, and X-ray diffraction to determine the specific arrangements and configurations of these complex molecules (B. Gabriele et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine derivatives involves interactions with various reagents and conditions, leading to a wide range of potential reactions. For instance, the palladium-catalyzed aminocarbonylation reaction has been utilized to introduce specific functional groups into the benzodioxin-piperidine framework, showcasing the versatility of these compounds in synthetic chemistry (Stephen K. Etridge et al., 1999).

Wirkmechanismus

Target of Action

It has been shown to have anticonvulsant activity , suggesting that it may interact with targets involved in neuronal signaling.

Mode of Action

The compound acts as an antagonist of the NMDAR (N-methyl-D-aspartate receptor) channel and an inhibitor of voltage-gated sodium channels . This suggests that it may prevent the flow of ions through these channels, thereby modulating neuronal activity.

Biochemical Pathways

Given its role as an nmdar antagonist and sodium channel inhibitor , it likely impacts pathways involved in neuronal signaling and excitability.

Pharmacokinetics

The compound is a prodrug that is hydrolyzed to benzoic acid in the body This suggests that it undergoes metabolism (the ‘M’ in ADME) to become an active compound

Result of Action

As a result of its action, 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine has been shown to have anticonvulsant activity in mice and rabbits . This suggests that it may help to reduce excessive neuronal activity associated with seizures.

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11-4-6-16(7-5-11)15(17)12-2-3-13-14(10-12)19-9-8-18-13/h2-3,10-11H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGFBFRGFZFRHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]methyl}phenol](/img/structure/B5805331.png)

![5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5805368.png)

![1-(2-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5805373.png)

![4-(dimethylamino)-3-nitrobenzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5805395.png)

![3-nitro-4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde](/img/structure/B5805407.png)

![5-bromo-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-2-thiophenecarbohydrazide](/img/structure/B5805411.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)

![N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5805423.png)

![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)